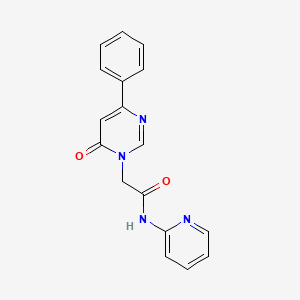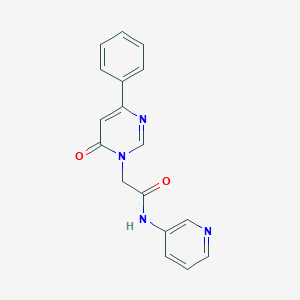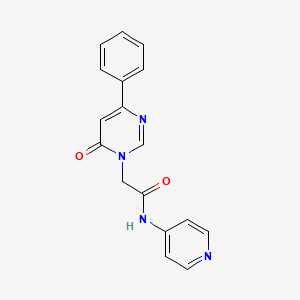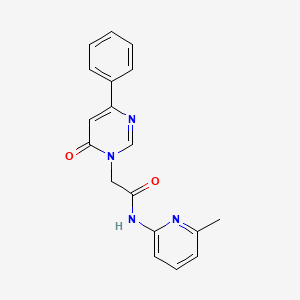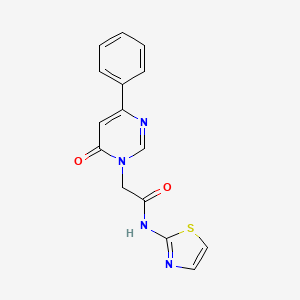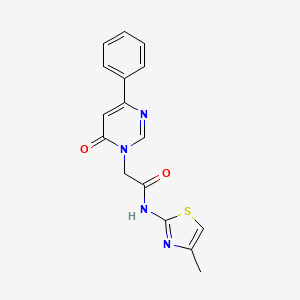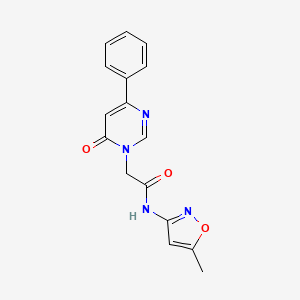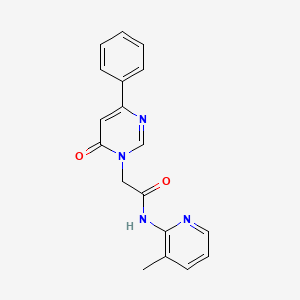
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, abbreviated as NMP-6-PPD, is a chemical compound that has been widely studied due to its potential applications in a variety of scientific fields, such as biochemistry and pharmacology. NMP-6-PPD is a synthetic compound, meaning it is made in a laboratory and not found in nature. This compound has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
NMP-6-PPD has been studied extensively in scientific research due to its potential applications in a variety of fields. This compound has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments. It has been used in studies of DNA and RNA replication, as well as in studies of protein synthesis and enzyme activity. NMP-6-PPD has also been used in studies of the effects of drugs on the human body, as well as in studies of the effects of various environmental pollutants on the environment.
Mécanisme D'action
The exact mechanism of action of NMP-6-PPD is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine triphosphate (TTP). TTP is an important building block of DNA and RNA, and its inhibition leads to the inhibition of DNA and RNA replication. In addition, NMP-6-PPD has been found to interact with certain proteins involved in protein synthesis, as well as with certain enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
NMP-6-PPD has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme thymidylate synthase, leading to the inhibition of DNA and RNA replication. It has also been found to interact with certain proteins involved in protein synthesis, as well as with certain enzymes involved in metabolic pathways. In addition, NMP-6-PPD has been found to have anti-inflammatory and anti-cancer properties, and has been used in studies of the effects of drugs on the human body, as well as in studies of the effects of various environmental pollutants on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
NMP-6-PPD has a number of advantages for laboratory experiments. It is relatively easy to synthesize in the laboratory, and is relatively stable under a variety of conditions. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, NMP-6-PPD is not completely inert and can react with other compounds in the laboratory, which can lead to unwanted side effects.
Orientations Futures
NMP-6-PPD has a number of potential future applications in scientific research. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation. It could also be used to develop new methods of diagnosing and treating diseases, as well as new methods of detecting environmental pollutants. Additionally, NMP-6-PPD could be used to develop new methods of synthesizing and studying proteins and enzymes, as well as new methods of studying the effects of drugs on the human body.
Méthodes De Synthèse
NMP-6-PPD can be synthesized in the laboratory by a two-step process. The first step involves the reaction of 3-methylpyridine with 4-phenyl-1,6-dihydropyrimidine in the presence of anhydrous potassium carbonate and acetic acid. This reaction produces N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of sodium hydroxide, which produces the desired product.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-6-5-9-19-18(13)21-16(23)11-22-12-20-15(10-17(22)24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJWNHIMCRLXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
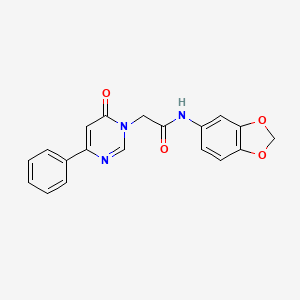
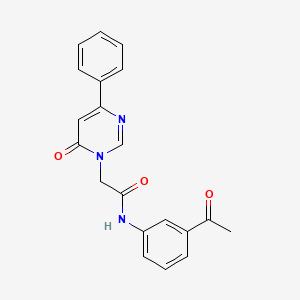
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
